

Dclk1-IN-2 solubility and stability for experiments

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Compound of Interest		
Compound Name:	Dclk1-IN-2	
Cat. No.:	B12381823	Get Quote

Application Notes and Protocols for DCLK1-IN-1

Note: Information for a compound specifically named "**Dclk1-IN-2**" is not readily available. The following data and protocols are for the well-characterized DCLK1 inhibitor, DCLK1-IN-1, and may be relevant if "**Dclk1-IN-2**" is a typographical error.

Introduction

Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase implicated in the regulation of cancer stemness, epithelial-to-mesenchymal transition (EMT), and tumor progression in various cancers, including pancreatic ductal adenocarcinoma (PDAC) and renal cell carcinoma (RCC).[1][2][3] DCLK1-IN-1 is a potent and selective, orally bioavailable inhibitor of DCLK1 and DCLK2.[4] It serves as a valuable chemical probe for investigating the biological functions of DCLK1 and its potential as a therapeutic target.[2] These application notes provide detailed information on the solubility, stability, and experimental protocols for the effective use of DCLK1-IN-1 in research settings.

Solubility of DCLK1-IN-1

Proper dissolution of DCLK1-IN-1 is critical for accurate and reproducible experimental results. The solubility in various common laboratory solvents is summarized below. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[4][5]



Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Reference(s)
Dimethyl Sulfoxide (DMSO)	50 - 95	94.78 - 180.08	[5][6]
Ethanol	52.76	100	

Stability and Storage of DCLK1-IN-1

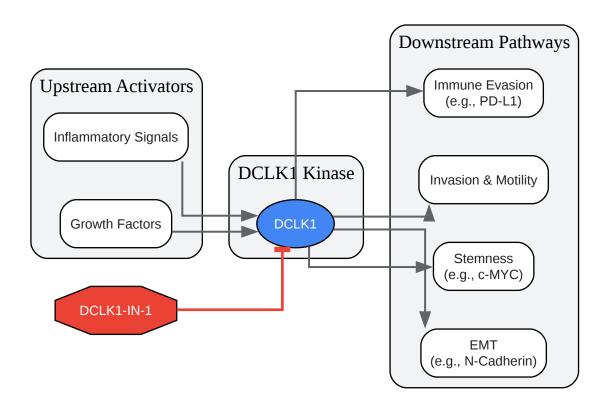
To ensure the integrity and activity of DCLK1-IN-1, proper storage is essential. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]

Form	Storage Temperature	Duration	Reference(s)
Powder	-20°C	3 years	[5]
In Solvent (e.g., DMSO)	-80°C	1-2 years	[4][5]
In Solvent (e.g., DMSO)	-20°C	1 year	[4]

Signaling Pathways Modulated by DCLK1

DCLK1 is a central kinase that influences multiple signaling pathways involved in cancer progression. Inhibition of DCLK1 with DCLK1-IN-1 can modulate these pathways, affecting cell behavior.





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DCLK1 signaling pathways and point of inhibition by DCLK1-IN-1.

Experimental ProtocolsPreparation of Stock Solutions

Materials:

- DCLK1-IN-1 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

Protocol:

• Allow the DCLK1-IN-1 powder to equilibrate to room temperature before opening the vial.



- Prepare a stock solution of 10-50 mM by dissolving the appropriate amount of DCLK1-IN-1 powder in anhydrous DMSO. For example, to prepare a 50 mM stock solution, dissolve 26.38 mg of DCLK1-IN-1 (MW: 527.55 g/mol) in 1 mL of DMSO.
- Vortex or sonicate briefly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage.[4][5]

In Vitro Cell-Based Assays

This protocol provides a general guideline for treating cultured cells with DCLK1-IN-1. The optimal concentration and incubation time should be determined empirically for each cell line and assay.

Materials:

- Cultured cells (e.g., PATU-8988T, HCT116, ACHN, 786-O, CAKI-1)[2][3]
- Complete cell culture medium
- DCLK1-IN-1 stock solution (e.g., 10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Assay-specific reagents (e.g., for viability, migration, or protein analysis)

Protocol:

- Plate cells at the desired density in appropriate culture vessels (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
- Prepare a series of working solutions by diluting the DCLK1-IN-1 stock solution in complete
 cell culture medium to the desired final concentrations (e.g., 2.5 μM, 5 μM, 10 μM).[2][3] The
 final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced
 toxicity. Prepare a vehicle control with the same final concentration of DMSO.

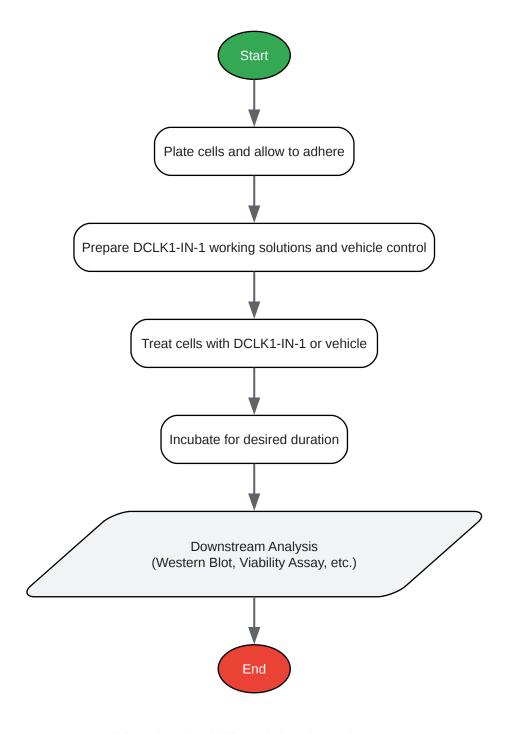
Methodological & Application





- Remove the culture medium from the cells and replace it with the medium containing DCLK1-IN-1 or the vehicle control.
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
- Proceed with the specific downstream analysis, such as:
 - Western Blotting: Lyse cells to extract proteins and analyze the phosphorylation status of DCLK1 or the expression levels of downstream targets like c-MYC, N-Cadherin, and PD-L1.[3]
 - Colony Formation Assay: Assess the long-term effect of the inhibitor on cell proliferation and survival.[3]
 - Migration and Invasion Assays: Evaluate the impact of DCLK1 inhibition on cell motility.[3]
 - RNA Sequencing: Analyze changes in gene expression profiles upon DCLK1 inhibition.[2]





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General workflow for in vitro experiments using DCLK1-IN-1.

In Vivo Animal Studies

DCLK1-IN-1 is orally bioavailable and suitable for in vivo experiments. The following are example formulations for oral gavage or other routes of administration. It is crucial to ensure the final solution is clear and homogenous before administration.



Formulation 1: PEG300, Tween-80, and Saline

Materials:
• DCLK1-IN-1
• DMSO
• PEG300
• Tween-80
• Saline
Protocol:
Dissolve the required amount of DCLK1-IN-1 in DMSO to create a concentrated stock solution.
• In a separate tube, add the required volume of the DMSO stock solution.
Add PEG300 and mix until the solution is clear.
Add Tween-80 and mix until the solution is clear.
Add saline to reach the final desired volume and concentration.
 An example final formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] The solubility in this vehicle is ≥ 2.08 mg/mL.[4]
Formulation 2: Corn Oil
Materials:
• DCLK1-IN-1
• DMSO
Corn Oil



Protocol:

- Dissolve the required amount of DCLK1-IN-1 in DMSO.
- Add the DMSO stock solution to the corn oil to achieve the final desired concentration.
- An example final formulation could be 10% DMSO and 90% Corn Oil, which yields a clear solution at ≥ 2.08 mg/mL.[4]

Important Considerations for In Vivo Studies:

- The working solution for in vivo experiments should be prepared fresh daily.[8]
- The proportion of DMSO in the final working solution should be kept low, ideally below 2%, especially for animals that may be weak.[4]
- The final formulation may need to be optimized based on the specific animal model and route of administration.

Summary of DCLK1-IN-1 Properties

Property	Description	Reference(s)
Target(s)	DCLK1, DCLK2	[4]
IC₅₀ Values (Binding)	DCLK1: 9.5 nMDCLK2: 31 nM	[2]
IC₅₀ Values (Kinase Assay)	DCLK1: 57.2 nMDCLK2: 103 nM	[6]
Cellular Target Engagement	IC ₅₀ = 279 nM in HCT116 cells (NanoBRET assay)	[2]
Bioavailability	Orally bioavailable in mice.	[4]
Pharmacokinetics (Mice)	Half-life (t½): 2.09 hoursAUC: 5506 h*ng/mLOral Bioavailability: 81%	[4]

These application notes and protocols are intended to serve as a guide for researchers using DCLK1-IN-1. Adjustments to concentrations, incubation times, and formulations may be



necessary to suit specific experimental designs.

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